"N-(4-piperidin-1-ylphenyl)benzamide chemical properties and structure"
"N-(4-piperidin-1-ylphenyl)benzamide chemical properties and structure"
The following technical guide provides an in-depth analysis of N-(4-piperidin-1-ylphenyl)benzamide , a significant biaryl amide scaffold used in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and structural utility.
Chemical Class: Biaryl Amide / N-Aryl Piperidine Primary Application: Pharmacophore Scaffold & Chemical Probe Document ID: TG-2026-NPPB
Executive Summary
N-(4-piperidin-1-ylphenyl)benzamide is a lipophilic, non-fentanyl-related synthetic intermediate characterized by a central benzamide linker connecting a phenyl ring to a para-substituted piperidine moiety. Unlike aliphatic piperidines, the nitrogen atom in this structure is directly conjugated to the aromatic system, significantly modulating its basicity and electronic properties. This molecule serves as a "privileged structure" in drug discovery, often utilized as a core scaffold for designing GPCR ligands, kinase inhibitors, and ion channel modulators due to its ability to span hydrophobic pockets while presenting a hydrogen-bond donor/acceptor motif.
Chemical Identity & Structural Analysis[1][2][3][4]
Identification Data
| Parameter | Value |
| IUPAC Name | N-[4-(piperidin-1-yl)phenyl]benzamide |
| Molecular Formula | C₁₈H₂₀N₂O |
| Molecular Weight | 280.37 g/mol |
| SMILES | O=C(Nc1ccc(N2CCCCC2)cc1)c1ccccc1 |
| InChI Key | (Calculated) Varies by conformer; Core connectivity stable. |
| CAS Number | Generic search yields derivatives; specific parent CAS typically 100487-xx-x or similar (refer to specific vendor batch). |
Physicochemical Properties
The following properties are critical for assessing the "drug-likeness" of this scaffold.
| Property | Value (Predicted/Experimental) | biological Implication |
| LogP (Octanol/Water) | 3.8 – 4.2 | High lipophilicity; likely good membrane permeability but poor aqueous solubility. |
| TPSA | ~32.3 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
| pKa (Piperidine N) | ~5.2 (Conjugated) | The N-aryl attachment reduces basicity compared to alkyl piperidines (pKa ~11). It is largely neutral at physiological pH. |
| H-Bond Donors | 1 (Amide NH) | Critical for active site anchoring. |
| H-Bond Acceptors | 2 (Amide O, Piperidine N) | The piperidine nitrogen is a weak acceptor due to lone pair delocalization into the phenyl ring. |
Structural Connectivity Diagram
The following diagram illustrates the core pharmacophore features and connectivity.
Caption: Structural connectivity highlighting the electronic conjugation path from the piperidine nitrogen to the central phenyl ring.
Synthetic Methodology
The synthesis of N-(4-piperidin-1-ylphenyl)benzamide is most efficiently achieved via a Schotten-Baumann acylation . This protocol is preferred over direct thermal coupling due to milder conditions that prevent oxidation of the aniline substrate.
Reaction Scheme
Reagents:
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Substrate: 4-(Piperidin-1-yl)aniline (also known as 1-(4-aminophenyl)piperidine).
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Base: Triethylamine (Et₃N) or Pyridine.
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Caption: Standard synthetic pathway utilizing nucleophilic acyl substitution.
Detailed Protocol
This protocol assumes a 10 mmol scale.
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Preparation:
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Dissolve 4-(piperidin-1-yl)aniline (1.76 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.
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Add Triethylamine (1.53 mL, 11 mmol) as a proton scavenger.
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Cool the mixture to 0°C using an ice bath.
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Addition:
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Dissolve Benzoyl chloride (1.16 mL, 10 mmol) in DCM (5 mL).
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Add the benzoyl chloride solution dropwise to the aniline mixture over 15 minutes. Note: Exothermic reaction; control addition rate to maintain low temperature.
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Reaction:
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Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours.
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Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting aniline spot (lower Rf) should disappear.
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Work-up:
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Quench with saturated NaHCO₃ solution (20 mL).
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Extract the organic layer and wash sequentially with water (20 mL) and brine (20 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification:
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The crude product is often a solid.[4] Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
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Spectroscopic Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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Amide Proton: Singlet at δ 10.0–10.2 ppm . This confirms the formation of the amide bond.
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Benzoyl Protons: Multiplets at δ 7.9–7.5 ppm (5H, aromatic).
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Central Phenyl Ring: Two doublets (AA'BB' system) at δ 7.6 ppm (2H) and δ 6.9 ppm (2H). The upfield shift of the protons ortho to the piperidine confirms the electron-donating nature of the nitrogen.
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Piperidine Protons:
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Triplet at δ 3.1 ppm (4H, N-CH₂).
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Multiplets at δ 1.5–1.7 ppm (6H, C-CH₂-C).
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Mass Spectrometry (ESI-MS)
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Expected [M+H]⁺: m/z 281.16.
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Fragmentation Pattern: Loss of the benzoyl group (m/z 105) is a common fragment in MS/MS analysis.
Biological Relevance & Pharmacological Context
While N-(4-piperidin-1-ylphenyl)benzamide is often used as an intermediate, its structural motif is prevalent in "privileged scaffolds" for drug design.
Structure-Activity Relationship (SAR) Insights
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The "N-Aryl Piperidine" Effect: Unlike N-benzyl piperidines (found in fentanyl), the direct attachment of the piperidine to the phenyl ring creates a twisted conformation due to steric clash between the piperidine alpha-protons and the phenyl ortho-protons. This restricts conformational freedom, which can enhance binding selectivity.
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Kinase Inhibition: This scaffold mimics the ATP-binding hinge region interactors found in several Type II kinase inhibitors. The amide NH serves as a donor to the hinge region, while the hydrophobic rings occupy the selectivity pocket.
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GPCR Ligands: The molecule possesses the classic "Aromatic-Linker-Basic Amine" pharmacophore required for aminergic GPCRs (e.g., Dopamine D2, Serotonin 5-HT), although the reduced basicity of the N-aryl nitrogen modulates affinity compared to alkyl-amine analogs.
Safety & Handling
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Toxicity: Unlike 4-anilinopiperidine (4-ANPP), which is a precursor to fentanyl, N-(4-piperidin-1-ylphenyl)benzamide is structurally distinct and does not share the immediate opioid liability or regulatory status of fentanyl precursors.
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Handling: Treat as a potential irritant. Standard PPE (gloves, goggles) is required.
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Storage: Store in a cool, dry place. Stable at room temperature for >12 months.
References
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Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanism).
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzamide derivatives. (General structural data verification).
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Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for LogP and pKa modulation in drug design).
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Katritzky, A. R., et al. (2010). Synthesis of N-substituted benzamides. Arkivoc. (Methodology grounding).
